molecular formula C9H6N2S B13817261 1h-Thieno[3,4-e]benzimidazole

1h-Thieno[3,4-e]benzimidazole

Katalognummer: B13817261
Molekulargewicht: 174.22 g/mol
InChI-Schlüssel: KHQYCESBVZBLGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Thieno[3,4-e]benzimidazole is a heterocyclic compound that features a fused ring system combining a thiophene ring and a benzimidazole ring. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[3,4-e]benzimidazole typically involves the condensation of o-phenylenediamine with thiophene-2-carboxaldehyde under acidic conditions. This reaction forms the benzimidazole ring fused to the thiophene ring. The reaction is often carried out in the presence of a catalyst such as lanthanum chloride, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques are crucial in scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Thieno[3,4-e]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

1H-Thieno[3,4-e]benzimidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Thieno[3,4-e]benzimidazole involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Thieno[3,4-e]benzimidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and material scientists alike.

Eigenschaften

Molekularformel

C9H6N2S

Molekulargewicht

174.22 g/mol

IUPAC-Name

3H-thieno[3,4-e]benzimidazole

InChI

InChI=1S/C9H6N2S/c1-2-8-9(11-5-10-8)7-4-12-3-6(1)7/h1-5H,(H,10,11)

InChI-Schlüssel

KHQYCESBVZBLGC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=CSC=C31)N=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.